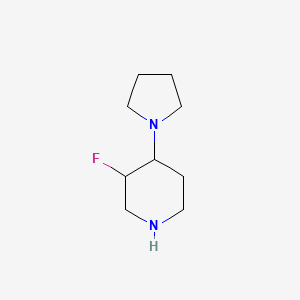
3-Fluoro-4-(pyrrolidin-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(pyrrolidin-1-yl)piperidine is a chemical compound that features a piperidine ring substituted with a fluorine atom at the third position and a pyrrolidine ring at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and pyrrolidine.
Fluorination: The piperidine ring is fluorinated at the third position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Substitution Reaction: The fluorinated piperidine is then subjected to a substitution reaction with pyrrolidine. This can be achieved using a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-Fluoro-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
3-Fluoro-4-(pyrrolidin-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring contributes to the compound’s binding affinity to receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Fluoro-4-(morpholin-1-yl)piperidine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
3-Fluoro-4-(azetidin-1-yl)piperidine: Similar structure but with an azetidine ring instead of a pyrrolidine ring.
3-Fluoro-4-(piperidin-1-yl)piperidine: Similar structure but with an additional piperidine ring.
Uniqueness
3-Fluoro-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which confer distinct physicochemical properties and biological activities. The combination of these features makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H17FN2 |
|---|---|
分子量 |
172.24 g/mol |
IUPAC名 |
3-fluoro-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C9H17FN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h8-9,11H,1-7H2 |
InChIキー |
MVMMIILUFKFCNK-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2CCNCC2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


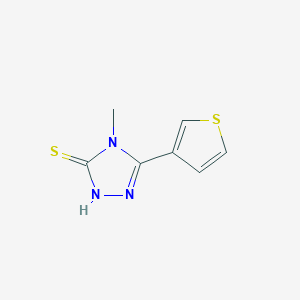
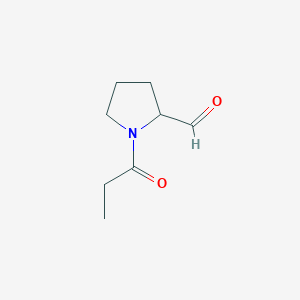
![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)
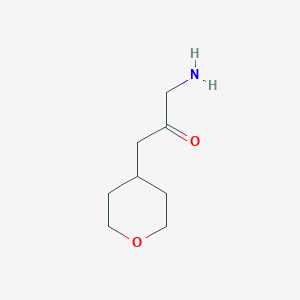
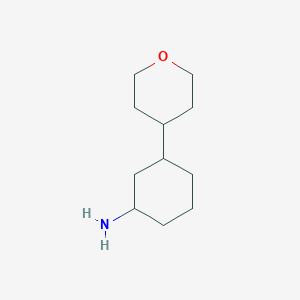
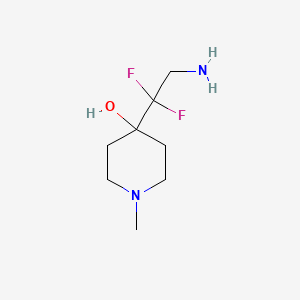
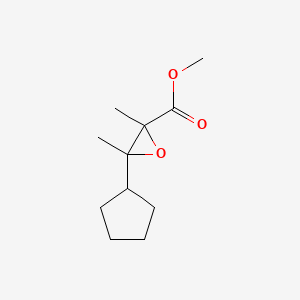
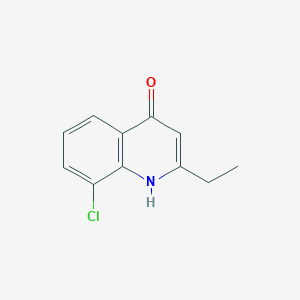
![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)
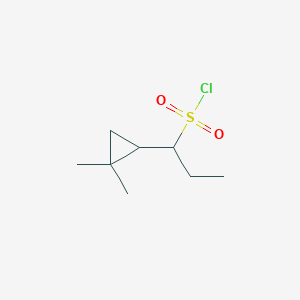
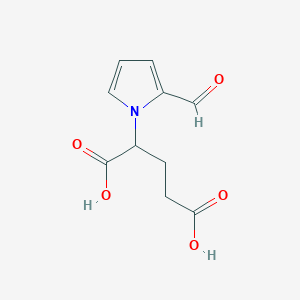
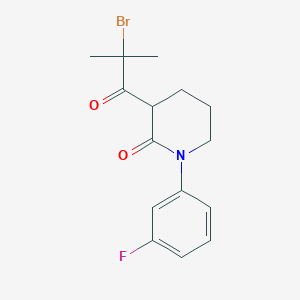
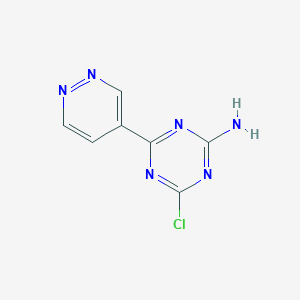
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)
